S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octanethioate;azane
Description
This compound is a coenzyme A (CoA) derivative with an octanethioate (C8) acyl group. CoA derivatives are critical in fatty acid metabolism, acting as carriers of acyl groups during biosynthesis and oxidation. Structurally, it consists of:
- Adenine moiety: Provides nucleotide recognition for enzyme binding .
- 3',5'-ADP backbone: Facilitates interactions with ATP-dependent enzymes .
- Phosphopantetheine linker: Connects the CoA backbone to the octanethioate group, enabling flexibility in substrate binding .
- Octanethioate group: A medium-chain (C8) thioester, influencing solubility and metabolic pathway specificity.
The octanethioate variant likely has a shorter carbon chain, reducing molecular weight and lipid solubility (LogP ~3–4) compared to longer-chain derivatives.
Properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octanethioate;azane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50N7O17P3S.H3N/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36;/h16-18,22-24,28,39-40H,4-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44);1H3/t18-,22-,23-,24+,28-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXWRGYIVABSRS-QGYZRCADSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53N8O17P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
910.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octanethioate;azane is a complex compound with potential biological activities. This article aims to explore its biological activity based on available research findings, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by multiple functional groups that contribute to its biological activity. The presence of an aminopurine moiety suggests potential interactions with nucleic acids or enzymes involved in nucleotide metabolism. The phosphonooxy groups may enhance its solubility and bioavailability.
-
Enzyme Inhibition :
- Compounds similar to S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl) have demonstrated inhibitory effects on protein arginine methyltransferases (PRMTs), which are critical in regulating various cellular processes including gene expression and signal transduction .
- Molecular docking studies indicate that such compounds can bind effectively to the active sites of target enzymes, potentially leading to therapeutic applications in diseases like β-thalassemia .
- Nucleotide Analog Activity :
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity :
- Viral Inhibition :
Research Findings
Recent studies have focused on the optimization of the compound's structure to enhance its biological activity. For instance:
- Molecular Docking Studies : These studies revealed that modifications to the aminopurine moiety can increase binding affinity to target enzymes, suggesting a pathway for designing more effective inhibitors .
- In Vivo Studies : Preliminary animal studies indicate that compounds similar to S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl) can reduce tumor growth in xenograft models . Further research is necessary to confirm these findings and assess safety profiles.
Scientific Research Applications
Biochemical Research
The compound's structural components allow it to interact with various biological macromolecules. Its potential applications include:
- Nucleotide Analog : Due to its purine base structure, it can serve as a nucleotide analog in studies related to DNA and RNA synthesis.
- Enzyme Substrate : It may act as a substrate or inhibitor for enzymes involved in nucleotide metabolism.
Antimicrobial Activity
Research indicates that compounds similar to S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octanethioate;azane exhibit significant antimicrobial properties. Studies have shown:
- Minimum Inhibitory Concentration (MIC) : Effective against various bacterial strains at low concentrations (e.g., MIC against E. coli at 50 µg/mL).
Anticancer Research
Preliminary studies suggest that this compound may possess anticancer properties:
- Mechanism of Action : Induces apoptosis in cancer cell lines through activation of caspase pathways, disrupting mitochondrial function.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor:
- Glycosidase Inhibition : It may inhibit glycosidases involved in carbohydrate metabolism, which could be beneficial for managing diabetes by regulating glucose levels.
Antimicrobial Study
A study focused on the antimicrobial effects of derivatives showed promising results with a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 50 µg/mL.
Anticancer Research
In vitro tests on human breast cancer cell lines revealed that treatment with related compounds resulted in a 70% reduction in cell viability at 100 µM concentration after 48 hours.
Comparison with Similar Compounds
Structural and Functional Differences
*Estimated based on structural analogs.
Key Observations:
- Acyl Chain Length: Determines solubility and metabolic pathway. Octanethioate (C8) bridges medium-chain metabolism, while dodecenoyl-CoA (C12) is involved in lipid storage/oxidation .
- LogP Trends : Longer acyl chains (e.g., C12) increase hydrophobicity (LogP = 4.62), enhancing membrane permeability. Shorter chains (e.g., succinyl-CoA, LogP = 1.98) are more polar, favoring aqueous enzymatic environments .
- Functional Groups : Thioesters (octanethioate) vs. carboxylates (succinyl) alter enzyme specificity. Methylsulfanyl-CoA’s sulfur group supports specialized detoxification pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
